2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide
Description
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide is an advanced chemical compound with significant interest in various scientific fields
Properties
IUPAC Name |
2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClFN4O2/c26-19-8-4-5-9-20(19)29-22(32)14-31-21-11-10-17(27)12-18(21)23-24(31)25(33)30(15-28-23)13-16-6-2-1-3-7-16/h1-12,15H,13-14H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKDEJLSGSJJAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC(=O)NC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide typically involves multiple steps. These steps often start with the preparation of a suitable indole derivative, which is then functionalized to incorporate the pyrimido[5,4-b]indol-4-one core. Subsequent steps involve the introduction of the benzyl group, fluorination, and acetylation. Each step requires careful control of reaction conditions, such as temperature, solvent, and catalysts, to achieve the desired yield and purity.
Industrial Production Methods
In industrial settings, large-scale synthesis often employs optimized conditions to maximize efficiency. This includes the use of high-throughput reactors, precise temperature control, and automated purification systems to ensure consistent quality and high yield. The scalability of these processes is crucial for producing sufficient quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction often involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reductive conditions may include the use of hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminium hydride.
Substitution: Various nucleophiles can substitute functional groups in the compound, such as halogens or hydroxyl groups.
Common Reagents and Conditions
Common reagents include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, lithium aluminium hydride
Catalysts: Palladium, platinum
Reactions are generally conducted under controlled temperatures and often require inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Major Products Formed
Oxidation: Leads to the formation of more oxidized derivatives, such as carboxylic acids.
Reduction: Results in the formation of reduced compounds, such as alcohols or amines.
Substitution: Produces substituted derivatives where functional groups are replaced by nucleophiles.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound is utilized for studying reaction mechanisms and exploring new synthetic pathways. It serves as a model compound in various organic synthesis research projects.
Biology
In biological research, it is examined for its potential interactions with biomolecules. Its complex structure allows it to bind with various proteins and enzymes, making it a valuable tool in biochemical assays.
Medicine
The compound is being explored for its pharmacological properties. Its unique structure suggests potential activity against certain biological targets, opening possibilities for drug development and medicinal chemistry.
Industry
In industrial applications, the compound's stability and reactivity make it useful in the production of specialized materials. It is also investigated for its potential use in creating novel polymers and advanced materials.
Mechanism of Action
The mechanism by which 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. Pathways involved may include signal transduction, gene expression regulation, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
N-(2-chlorophenyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Uniqueness
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide is unique due to its combination of a fluorinated indole derivative with a benzyl group and a chlorinated phenyl group. This structure confers distinct properties, such as enhanced binding affinity to certain biological targets and increased stability under various conditions, distinguishing it from its analogs.
Biological Activity
The compound 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide is a derivative of pyrimidoindole, a class known for diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Structural Characteristics
This compound features a complex structure with a pyrimidoindole core that contributes to its biological properties. The presence of a fluorine atom and various substituents enhances its chemical reactivity and interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₂₇H₂₃ClFN₄O₄ |
| Molecular Weight | 486.5 g/mol |
| CAS Number | 1040645-93-9 |
Anticancer Activity
Research indicates that compounds within the pyrimidoindole class, including this specific compound, exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound may interact with specific oncogenic pathways, inhibiting key enzymes involved in tumor growth.
- Case Study : A study reported that similar indole derivatives showed IC50 values in the micromolar range against breast cancer cell lines, suggesting potential for further development as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various bacterial strains.
- Antibacterial Efficacy : In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Similar derivatives have exhibited antifungal properties, with effective inhibition against Candida albicans.
Antiviral Activity
Emerging research suggests potential antiviral properties, particularly against viral infections that exploit host cell machinery for replication.
- Mechanism : The structural features may allow binding to viral proteins or host receptors, disrupting viral entry or replication processes .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Variation | Biological Activity Impact |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and receptor binding |
| Benzyl Group Presence | Contributes to cytotoxicity in cancer cells |
| Chlorophenyl Moiety | May improve selectivity towards specific targets |
Future Directions
Further research is warranted to explore:
- The detailed mechanisms underlying its biological activities.
- Optimization of the compound's structure to enhance efficacy and reduce toxicity.
- Clinical trials to evaluate safety and therapeutic potential in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
